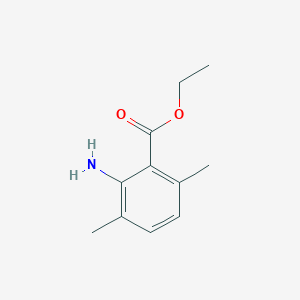
Ethyl 2-amino-3,6-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3,6-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino group is positioned at the second carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-amino-3,6-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2-amino-3,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,6-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Ethyl 2-amino-3,6-dimethylbenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4,6-dimethylbenzoate: Similar structure but with the amino group at the fourth position instead of the second position.
Ethyl 2-amino-3,5-dimethylbenzoate: Similar structure but with the methyl groups at the third and fifth positions instead of the third and sixth positions.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their molecular structure.
This compound stands out due to its unique combination of functional groups and positions, making it a valuable compound for various applications in scientific research and industry.
Biological Activity
Ethyl 2-amino-3,6-dimethylbenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's characteristics, mechanisms of action, and relevant research findings, including case studies and data tables.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C11H15N O2
- Molecular Weight: 193.24 g/mol
- Functional Groups: The compound contains an amino group (-NH2), which can form hydrogen bonds, and an ethyl ester functional group that enhances its reactivity.
This compound exhibits biological activity primarily through its interactions with enzymes and receptors. The amino group allows for hydrogen bonding with active sites on proteins, which can modulate their activity. Additionally, the ester group may undergo hydrolysis to release active benzoic acid derivatives, further influencing biological pathways.
Biological Activities
Research indicates that this compound possesses several potential biological activities:
- Anti-inflammatory Properties: Studies suggest that the compound may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
- Antimicrobial Activity: Preliminary investigations have shown that it may exhibit antimicrobial properties against various pathogens.
- Enzyme Interaction: The compound's ability to interact with enzymes suggests potential applications in pharmacology .
Case Studies
-
Anti-inflammatory Effects:
- A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers compared to controls, suggesting its potential as a therapeutic agent.
-
Antimicrobial Activity:
- In vitro tests demonstrated that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-amino-3,6-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-7(2)5-6-8(3)10(9)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
HAQJNNOEVRTEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















